BTK Inhibition Potency of Derived 8-Amino-imidazo[1,5-a]pyrazine Compounds vs. Ibrutinib
Compounds derived from the 8-aminoimidazo[1,5-a]pyrazine scaffold achieve BTK IC₅₀ values as low as 0.31 nM, comparable to or exceeding the potency of the covalent inhibitor ibrutinib (IC₅₀ = 0.5 nM), but with a non-covalent, reversible binding mechanism that avoids C481-dependent resistance [1]. The lead compound from Liu et al. (2016) demonstrated an IC₅₀ of 0.31 nM against BTK in a biochemical assay [1].
| Evidence Dimension | BTK enzyme inhibition (biochemical IC₅₀) |
|---|---|
| Target Compound Data | 0.31 nM (lead compound derived from 8-amino-imidazo[1,5-a]pyrazine scaffold) |
| Comparator Or Baseline | Ibrutinib IC₅₀ = 0.5 nM |
| Quantified Difference | 1.6-fold more potent than ibrutinib in biochemical assay |
| Conditions | Biochemical BTK inhibition assay; Liu et al. (2016), ACS Med. Chem. Lett.; Ibrutinib data from Barf et al. (2017) |
Why This Matters
Procurement of this building block enables synthesis of reversible BTK inhibitors that maintain potency without the C481S resistance liability of irreversible inhibitors like ibrutinib.
- [1] Liu, J., Guiadeen, D., Krikorian, A., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. BindingDB Entry ID: 50012524. View Source
